molecular formula C24H20N2O3 B11595406 2-amino-7-hydroxy-4-{4-[(4-methylbenzyl)oxy]phenyl}-4H-chromene-3-carbonitrile

2-amino-7-hydroxy-4-{4-[(4-methylbenzyl)oxy]phenyl}-4H-chromene-3-carbonitrile

Cat. No.: B11595406
M. Wt: 384.4 g/mol
InChI Key: WDIIUKVTLOCPMY-UHFFFAOYSA-N
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Description

2-AMINO-7-HYDROXY-4-{4-[(4-METHYLPHENYL)METHOXY]PHENYL}-4H-CHROMENE-3-CARBONITRILE is a complex organic compound belonging to the class of chromenes Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-AMINO-7-HYDROXY-4-{4-[(4-METHYLPHENYL)METHOXY]PHENYL}-4H-CHROMENE-3-CARBONITRILE typically involves a multi-step process One common method involves the condensation of 4-hydroxycoumarin with 4-methylbenzyl bromide in the presence of a base such as potassium carbonate

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-AMINO-7-HYDROXY-4-{4-[(4-METHYLPHENYL)METHOXY]PHENYL}-4H-CHROMENE-3-CARBONITRILE undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The nitrile group can be reduced to form an amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN₃) or alkyl halides.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-AMINO-7-HYDROXY-4-{4-[(4-METHYLPHENYL)METHOXY]PHENYL}-4H-CHROMENE-3-CARBONITRILE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Used in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-AMINO-7-HYDROXY-4-{4-[(4-METHYLPHENYL)METHOXY]PHENYL}-4H-CHROMENE-3-CARBONITRILE involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may modulate receptor activity by binding to receptor sites and altering their conformation and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2-AMINO-4H-CHROMENE-3-CARBONITRILE: Lacks the hydroxyl and methoxyphenyl groups, resulting in different biological activities.

    7-HYDROXY-4H-CHROMENE-3-CARBONITRILE: Lacks the amino and methoxyphenyl groups, affecting its reactivity and applications.

    4-{4-[(4-METHYLPHENYL)METHOXY]PHENYL}-4H-CHROMENE-3-CARBONITRILE: Lacks the amino and hydroxyl groups, leading to different chemical properties.

Uniqueness

The unique combination of functional groups in 2-AMINO-7-HYDROXY-4-{4-[(4-METHYLPHENYL)METHOXY]PHENYL}-4H-CHROMENE-3-CARBONITRILE imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C24H20N2O3

Molecular Weight

384.4 g/mol

IUPAC Name

2-amino-7-hydroxy-4-[4-[(4-methylphenyl)methoxy]phenyl]-4H-chromene-3-carbonitrile

InChI

InChI=1S/C24H20N2O3/c1-15-2-4-16(5-3-15)14-28-19-9-6-17(7-10-19)23-20-11-8-18(27)12-22(20)29-24(26)21(23)13-25/h2-12,23,27H,14,26H2,1H3

InChI Key

WDIIUKVTLOCPMY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)COC2=CC=C(C=C2)C3C4=C(C=C(C=C4)O)OC(=C3C#N)N

Origin of Product

United States

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